A Technical Guide to the Molecular Structure and Characterization of 2-(tert-Butylthio)ethanamine
A Technical Guide to the Molecular Structure and Characterization of 2-(tert-Butylthio)ethanamine
Introduction: A Molecule of Bifunctional Significance
In the landscape of modern drug discovery and chemical synthesis, molecules that offer a confluence of distinct functional groups are of paramount importance. 2-(tert-Butylthio)ethanamine, with its terminal primary amine and sterically hindered thioether, represents a quintessential example of such a scaffold. Its structure is a deliberate combination of a nucleophilic amine, a versatile thioether linkage, and a bulky tert-butyl group, each imparting unique properties that are highly valuable in the construction of biologically active compounds and specialized chemical ligands.[1] This guide provides an in-depth analysis of the molecular structure of 2-(tert-Butylthio)ethanamine, the causal relationships between its structural features and its chemical behavior, and the rigorous experimental methodologies required for its definitive characterization.
Deconstruction of the Molecular Architecture
The structure of 2-(tert-Butylthio)ethanamine (CAS No. 22572-38-9, Molecular Formula: C₆H₁₅NS, Molecular Weight: 133.26 g/mol ) is best understood by examining its three core components: the ethylamine backbone, the thioether linkage, and the tert-butyl group.[2][3][4] The interplay between these components dictates the molecule's reactivity, steric profile, and spectroscopic signature.
The Ethylamine Moiety: The Nucleophilic Heart
The terminal –CH₂CH₂NH₂ group provides the primary locus of nucleophilicity and basicity. The nitrogen atom possesses a lone pair of electrons, making it an excellent nucleophile capable of participating in a wide array of reactions, including alkylation, acylation, and addition to polarized pi bonds.[5][6] Amines are generally more nucleophilic and more basic than their alcohol counterparts due to the lower electronegativity of nitrogen compared to oxygen.[6] This inherent reactivity makes the amine group a critical handle for conjugating 2-(tert-Butylthio)ethanamine to other molecules, a common strategy in the synthesis of pharmaceutical intermediates.[1]
The Thioether Linkage: A Subtle but Significant Contributor
The sulfur atom in the thioether (R-S-R) linkage is also nucleophilic, though generally less so than the primary amine.[6] Its presence is significant for several reasons. Thioethers are prevalent motifs in numerous bioactive compounds and approved drugs, contributing to target binding and influencing pharmacokinetic properties.[7][8][9] The sulfur atom can be oxidized to form sulfoxides and sulfones, providing a route to modify the polarity and electronic properties of the parent molecule. Furthermore, the thioether linkage offers greater metabolic stability compared to more labile linkages like disulfides or esters.[9]
The tert-Butyl Group: The Steric Shield and Electronic Modulator
The tert-butyl group, –C(CH₃)₃, is arguably the most defining feature of this molecule. Its influence is twofold:
-
Steric Hindrance: As one of the bulkiest alkyl groups, it provides significant steric shielding around the thioether linkage. This can prevent unwanted side reactions at the sulfur atom and can be strategically employed in drug design to control the orientation of the molecule within a protein binding pocket, potentially enhancing selectivity and potency.[10]
-
Electronic Effects: The tert-butyl group is a potent electron-donating group through a combination of induction (+I effect) and hyperconjugation.[10][11] The three methyl groups push electron density toward the central quaternary carbon, which in turn enriches the electron density of the sulfur atom.[10][12][13] This electronic contribution enhances the nucleophilicity of the sulfur atom, albeit moderated by the profound steric hindrance.
The interplay of these functional groups is visualized in the logical diagram below.
Caption: Functional group deconstruction of 2-(tert-Butylthio)ethanamine.
Synthesis and Reactivity Profile
A common synthetic route to 2-(tert-Butylthio)ethanamine involves the nucleophilic addition of 2-aminoethanethiol (cysteamine) to a source of the tert-butyl cation, or the reaction of a tert-butyl thiol with an activated derivative of ethanolamine. A generalized workflow for the former is presented below.
Caption: Generalized synthetic workflow for 2-(tert-Butylthio)ethanamine.
The reactivity of the molecule is dominated by the amine group.[5] It readily undergoes reactions with electrophiles. The thioether sulfur can also react, for instance with strong oxidizing agents, but its reactivity is sterically and electronically modulated by the adjacent tert-butyl group. The combination of these functionalities allows for its use as a bifunctional building block in complex syntheses.[1]
Experimental Characterization: A Self-Validating Protocol
Definitive structural elucidation relies on a combination of spectroscopic techniques. Each method provides orthogonal, confirmatory data, creating a self-validating system for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the carbon-hydrogen framework of the molecule. A high-resolution analysis provides unambiguous confirmation of the connectivity.
Predicted Spectroscopic Data
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NMR | ¹H | ~1.30 | Singlet (s) | 9H | -C(CH ₃)₃ |
| NMR | ¹H | ~2.65 | Triplet (t) | 2H | -S-CH ₂-CH₂-NH₂ |
| NMR | ¹H | ~2.85 | Triplet (t) | 2H | -S-CH₂-CH ₂-NH₂ |
| NMR | ¹H | ~1.50 (variable) | Broad Singlet (br s) | 2H | -NH ₂ |
| NMR | ¹³C | ~31.0 | Quartet (q) | 3C | -C(C H₃)₃ |
| NMR | ¹³C | ~43.0 | Singlet (s) | 1C | -C (CH₃)₃ |
| NMR | ¹³C | ~35.0 | Triplet (t) | 1C | -S-C H₂-CH₂-NH₂ |
| NMR | ¹³C | ~40.0 | Triplet (t) | 1C | -S-CH₂-C H₂-NH₂ |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures such as N-tert-butylethylamine and 2-(butylamino)ethanol. Actual values may vary slightly based on solvent and concentration.[14][15][16][17]
Protocol for ¹H NMR Acquisition and Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 2-(tert-Butylthio)ethanamine in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.
-
Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a high signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Causality of Interpretation:
-
The 9H Singlet: The signal at ~1.30 ppm integrates to nine protons and appears as a sharp singlet. This is the unmistakable signature of the tert-butyl group.[18] The protons are chemically equivalent and have no adjacent protons to couple with, hence the singlet multiplicity.
-
The Two Triplets: The two signals at ~2.65 and ~2.85 ppm each integrate to two protons. They appear as triplets due to vicinal coupling (³JHH) with each other. The downfield shift is caused by the deshielding effect of the adjacent heteroatoms (S and N). The methylene group adjacent to the more electronegative nitrogen atom is expected to be slightly further downfield.
-
The Broad Amine Signal: The amine protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). Operate in positive ion mode, as the primary amine is readily protonated.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 Da).
-
Data Interpretation:
-
Molecular Ion Peak: Expect a prominent peak at m/z 134.26, corresponding to the protonated molecule [M+H]⁺. The calculated exact mass is 133.0976.
-
Fragmentation Pattern: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation for amines.[19][20] This would result in the loss of a tert-butylthio radical to produce an ion at m/z 44. Another significant fragmentation would be the loss of the ethylamine portion, leading to the stable tert-butyl cation at m/z 57.
-
Caption: Predicted major fragmentation pathways for 2-(tert-Butylthio)ethanamine in MS.
Safety and Handling
2-(tert-Butylthio)ethanamine and its hydrochloride salt are classified as irritants, causing skin and serious eye irritation.[21][22][23] Proper personal protective equipment (PPE), including gloves and safety glasses, must be worn during handling.[21][22] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, often under an inert atmosphere as recommended by suppliers.[1][24]
Conclusion
The molecular structure of 2-(tert-Butylthio)ethanamine is a deliberate design, combining a reactive nucleophilic center, a stable thioether linkage, and a dominant steric/electronic modulating group. This architecture makes it a valuable intermediate in fields requiring precise molecular construction, such as pharmaceutical and agrochemical synthesis.[1] A rigorous, multi-technique approach to characterization, grounded in a causal understanding of spectroscopic principles, is essential for validating its structure and ensuring its effective application in research and development.
References
-
Eyer, P., Lengfelder, E., & Weger, N. (1988). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives, 79, 149–155. [Link]
-
2-(TERT-BUTYLTHIO)ETHYLAMINE. (n.d.). MySkinRecipes. Retrieved January 10, 2026, from [Link]
-
OChemTutor. (2019, July 15). 05.03 General Reactivity of Amines [Video]. YouTube. [Link]
-
Farmer, S. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. In Organic Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). 2-(tert-Butylthio)ethylammonium chloride. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Clayden, J., & Warren, S. (2012). Reactions of Alcohols, Ethers, Thiols, Sulfides, and Amines. In Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219. [Link]
-
Das, A., et al. (2017). Reactivity Comparison of Primary Aromatic Amines and Thiols in E–H Insertion Reactions with Diazoacetates Catalyzed by Iridium(III) Tetratolylporphyrin. Organometallics, 36(10), 1933–1941. [Link]
-
Vinogradov, A., & Brimble, M. A. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3298. [Link]
-
Representative thioether‐containing drugs and bioactive compounds. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Chen, C., et al. (2017). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. Chemical Communications, 53(75), 10427-10430. [Link]
-
Rios, P., et al. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 58(2), 99-109. [Link]
-
Examples of thioether based drugs and some bioactive molecules. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Han, I. (2022). Thioethers: An Overview. ResearchGate. [Link]
-
ron. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
How are alkyl groups electron-donating? (2010, March 1). The Student Room. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... (n.d.). Pearson. Retrieved January 10, 2026, from [Link].
-
Crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. (2018). ResearchGate. [Link]
-
Why is methyl group more electron-donating than tert-butyl group? (2013, June 8). Chemistry Stack Exchange. [Link]
-
Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (2023). Uppsala University. [Link]
-
Brown, W. P. (n.d.). Mass spectrum of N-methylethanamine. Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]
-
PubChem. (n.d.). Tert-butyl(ethyl)amine. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Triethylamin-Mediated Addition of 2-aminoethanethiol Hydrochloride to Chalcones. (2016). ResearchGate. [Link]
- Method for synthesizing 2-thiophene ethylamine. (n.d.). Google Patents.
Sources
- 1. 2-(TERT-BUTYLTHIO)ETHYLAMINE [myskinrecipes.com]
- 2. 2-(tert-Butylthio)ethanamine | 22572-38-9 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 22572-38-9 Cas No. | 2-(tert-Butylthio)ethanamine | Matrix Scientific [matrixscientific.com]
- 5. youtube.com [youtube.com]
- 6. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 7. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thestudentroom.co.uk [thestudentroom.co.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. 2-(Butylamino)ethanol (111-75-1) 1H NMR spectrum [chemicalbook.com]
- 16. N-TERT-BUTYLETHYLAMINE(4432-77-3) 1H NMR spectrum [chemicalbook.com]
- 17. 2-(tert-Butylamino)ethanol(4620-70-6) 13C NMR [m.chemicalbook.com]
- 18. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]
- 20. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. aksci.com [aksci.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. 2-(tert-Butylthio)ethylammonium chloride | C6H16ClNS | CID 2776973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 60116-77-0|2-(tert-Butylthio)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
